molecular formula C17H15N3O3 B2802030 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide CAS No. 888414-09-3

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide

Cat. No.: B2802030
CAS No.: 888414-09-3
M. Wt: 309.325
InChI Key: VPAIXQCFKQCSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group and at position 2 with a 3-methylbenzamide moiety. The oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, known for its stability and role in bioactive molecules. This compound belongs to a broader class of oxadiazole-based benzamides, which are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-3-6-12(9-11)15(21)18-17-20-19-16(23-17)13-7-4-8-14(10-13)22-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAIXQCFKQCSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzohydrazide with 3-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes cleavage under acidic or basic conditions, yielding distinct products:

  • Acidic Hydrolysis : In concentrated HCl (reflux, 4–6 h), the oxadiazole ring hydrolyzes to form 3-methylbenzamide and 3-methoxyphenyl hydrazide .

  • Basic Hydrolysis : Under NaOH (aqueous ethanol, 80°C), the reaction produces 3-methylbenzoic acid and 3-methoxyphenylurea .

Table 1: Hydrolysis Products and Conditions

ConditionReagentsProductsYield (%)Reference
AcidicHCl (conc.), reflux3-Methylbenzamide72–85
3-Methoxyphenyl hydrazide68–78
BasicNaOH, ethanol/H₂O3-Methylbenzoic acid65–70
3-Methoxyphenylurea60–65

Methoxy Group Oxidation

The 3-methoxyphenyl substituent is oxidized to a hydroxyl group using strong oxidizing agents:

  • KMnO₄/H₂SO₄ (aqueous, 60°C): Forms 3-hydroxyphenyl-1,3,4-oxadiazole derivative .

  • CrO₃/AcOH : Yields a quinone-like structure under harsher conditions .

Methyl Group Oxidation

The 3-methyl group on the benzamide moiety is oxidized to a carboxylic acid:

  • KMnO₄/NaOH (reflux): Produces 3-carboxybenzamide with >80% efficiency .

Table 2: Oxidation Pathways

Target GroupReagentsProductSelectivityReference
MethoxyKMnO₄/H₂SO₄3-Hydroxyphenyl derivativeHigh
MethylKMnO₄/NaOH3-CarboxybenzamideModerate

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (yield: 55–60%) .

  • Sulfonation : SO₃/H₂SO₄ forms a sulfonic acid derivative (yield: 50–58%) .

Nucleophilic Substitution

The oxadiazole sulfur atom reacts with alkyl halides:

  • Methyl Iodide (DMF, K₂CO₃): Forms S-methylated oxadiazole (yield: 70–75%) .

Oxadiazole Ring Reduction

Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the oxadiazole to a diaminopyrrolidine derivative .

Amide Reduction

LiAlH₄ (THF, reflux) reduces the amide group to a secondary amine (yield: 60–65%) .

Functionalization via Cross-Coupling

The compound participates in Suzuki–Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the oxadiazole’s 5-position (yields: 50–70%) .

Stability Under Physiological Conditions

Studies show the compound undergoes pH-dependent degradation :

  • Acidic (pH 2) : Rapid hydrolysis of the oxadiazole ring (t₁/₂ = 2.5 h).

  • Neutral (pH 7.4) : Stable for >24 h, making it suitable for drug delivery .

Key Findings from Recent Studies

  • Hydrolysis Kinetics : Acidic hydrolysis proceeds 3× faster than basic hydrolysis due to protonation of the oxadiazole nitrogen .

  • Oxidation Selectivity : Methoxy group oxidation is favored over methyl group oxidation by a 4:1 ratio under mild conditions .

  • Biological Implications : The S-methylated derivative shows enhanced metabolic stability in vitro (t₁/₂ increased from 1.8 h to 6.5 h) .

This comprehensive analysis underscores the compound’s versatility in synthetic and medicinal chemistry, enabling tailored modifications for applications ranging from drug development to materials science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide has shown promise as an anticancer agent. Studies indicate that derivatives of 1,3,4-oxadiazole can inhibit key enzymes involved in cancer cell proliferation. For instance, certain oxadiazole derivatives have been reported to block telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication .

Antibacterial Properties
Research has demonstrated that compounds with the oxadiazole moiety exhibit significant antibacterial activity. In vitro studies have shown that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can enhance antibacterial efficacy .

Pharmacological Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has been identified as a potent inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes and pain modulation. This inhibition could lead to potential therapeutic applications in treating inflammatory diseases .

Gene Transcription Modulation
Recent studies have highlighted the compound's role in modulating gene transcription pathways. It has been shown to inhibit Rho/MRTF/SRF-mediated gene transcription, which is significant in various cellular processes including cell proliferation and differentiation . This property suggests potential applications in gene therapy and regenerative medicine.

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibition of telomerase and topoisomerase activities; effective against cancer cell lines
Antibacterial PropertiesSignificant activity against S. aureus and E. coli; structure modifications enhance efficacy
Enzyme InhibitionPotent COX-II inhibitor; potential for anti-inflammatory treatments
Gene Transcription ModulationInhibits Rho/MRTF/SRF pathway; implications for cancer therapy

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The oxadiazole ring is known to interact with various biological targets, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide with analogous oxadiazole derivatives:

Compound Name Oxadiazole Substituent (Position 5) Benzamide Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-Methoxyphenyl 3-Methylphenyl C₁₇H₁₅N₃O₃ 309.32 g/mol Antimicrobial potential (hypothesized)
OZE-I (N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide) 5,6,7,8-Tetrahydro-2-naphthalenyl Cyclopropanecarboxamide C₁₆H₁₇N₃O₂ 283.32 g/mol Moderate anti-Staphylococcal activity
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentaamide) 4-Chlorophenyl Pentanamide C₁₃H₁₄ClN₃O₂ 279.72 g/mol Enhanced biofilm inhibition (S. aureus)
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide 3-Methoxyphenyl 4-Morpholinylsulfonylphenyl C₂₀H₂₀N₄O₆S 444.46 g/mol Kinase inhibition (computational studies)

Key Observations :

  • Bioactivity : OZE-III’s shorter aliphatic chain (pentaamide) correlates with stronger biofilm inhibition, suggesting that bulkier substituents (e.g., 3-methylbenzamide) might reduce penetration into bacterial membranes .
  • Solubility : The morpholinylsulfonyl group in ’s derivative improves water solubility compared to the target compound’s lipophilic 3-methylbenzamide .

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, with a molecular weight of approximately 270.30 g/mol. The compound features a methoxy-substituted phenyl group and an oxadiazole ring, which are critical for its biological activity.

1,3,4-Oxadiazoles exhibit various mechanisms of action that contribute to their biological effects:

  • Anticancer Properties : The oxadiazole scaffold is known for its ability to interact with nucleic acids and enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this scaffold can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth .
  • Antimicrobial Activity : Some studies indicate that oxadiazole derivatives possess antimicrobial properties, making them potential candidates for treating infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:

Activity Effect Reference
AnticancerInhibition of tumor cell proliferation
AntimicrobialActivity against bacterial strains
Enzyme InhibitionInhibition of HDAC and thymidylate synthase

Case Studies and Research Findings

  • Anticancer Activity : A study published in Nature Reviews highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. It was found that structural modifications significantly enhance cytotoxicity towards malignant cells. The study emphasized the importance of targeting specific enzymes involved in cancer progression .
  • Molecular Docking Studies : Research involving molecular docking has shown that this compound can effectively bind to target proteins associated with cancer cell growth. This binding affinity suggests a mechanism through which the compound may exert its anticancer effects .
  • In Vivo Studies : Experimental models demonstrated that administration of oxadiazole derivatives led to significant tumor regression in xenograft models. These findings support the therapeutic potential of this compound in oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves two stages:

Oxadiazole ring formation : Cyclocondensation of acylhydrazides with carboxylic acid derivatives using dehydrating agents (e.g., POCl₃) under reflux conditions (90–100°C) .

Benzamide coupling : Reaction of the oxadiazole intermediate with 3-methylbenzoyl chloride in anhydrous solvents (e.g., DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts .

  • Critical Factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield. For example, excess POCl₃ improves cyclization efficiency but requires careful quenching .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions on the oxadiazole and benzamide moieties. Methoxy (-OCH₃) protons resonate at δ ~3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₁₅N₃O₃, theoretical MW: 309.11 g/mol) .
  • X-ray Crystallography : Resolves bond angles and confirms the oxadiazole ring planarity (e.g., C–N–C angles ~112° in similar structures) .

Advanced Research Inquiries

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

Purity Validation : Use HPLC (>95% purity) to exclude impurities as confounding factors .

Orthogonal Assays : Compare results from in vitro enzymatic inhibition (e.g., COX-2) with cell-based viability assays (e.g., MTT for cytotoxicity) .

Solubility Optimization : Test activity in multiple solvents (e.g., DMSO vs. saline) to address false negatives due to poor solubility .

Q. What computational approaches are used to predict the binding affinity of this compound to therapeutic targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP. The methoxyphenyl group may form π-π stacking with hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with IC₅₀ values from analogous oxadiazoles .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Experimental Design :

Substituent Variation : Synthesize derivatives with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the benzamide’s 3-position .

Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,4-triazole to assess impact on metabolic stability .

Pharmacokinetic Profiling : Measure logP (e.g., ~2.8 for similar compounds) to optimize bioavailability .

Biological and Pharmacological Applications

Q. What in vitro assays are recommended for evaluating antimicrobial potential?

  • Protocols :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Report MIC values (µg/mL) .
  • Time-Kill Kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .

Q. How does the compound’s stability under physiological conditions affect its therapeutic potential?

  • Assessment :

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; analyze degradation via LC-MS .
  • Thermal Stability : DSC/TGA to determine decomposition temperature (>200°C suggests suitability for oral formulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.